Pyridostatin Trihydrochloride

Description

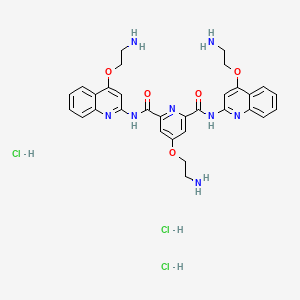

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C31H35Cl3N8O5 |

|---|---|

Molecular Weight |

706.0 g/mol |

IUPAC Name |

4-(2-aminoethoxy)-2-N,6-N-bis[4-(2-aminoethoxy)quinolin-2-yl]pyridine-2,6-dicarboxamide;trihydrochloride |

InChI |

InChI=1S/C31H32N8O5.3ClH/c32-9-12-42-19-15-24(30(40)38-28-17-26(43-13-10-33)20-5-1-3-7-22(20)36-28)35-25(16-19)31(41)39-29-18-27(44-14-11-34)21-6-2-4-8-23(21)37-29;;;/h1-8,15-18H,9-14,32-34H2,(H,36,38,40)(H,37,39,41);3*1H |

InChI Key |

XTQGEKUFIQTXHU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)NC(=O)C3=CC(=CC(=N3)C(=O)NC4=NC5=CC=CC=C5C(=C4)OCCN)OCCN)OCCN.Cl.Cl.Cl |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Overview of a Potent Tool in Cancer Biology and Drug Discovery

Pyridostatin Trihydrochloride has emerged as a significant small molecule in chemical biology and cancer research, primarily due to its role as a potent and selective stabilizer of G-quadruplex (G4) DNA and RNA structures.[1][2] These non-canonical secondary structures, formed in guanine-rich nucleic acid sequences, are implicated in a variety of crucial cellular processes, including telomere maintenance, gene regulation, and DNA replication.[3][4] By binding to and stabilizing G4s, Pyridostatin induces a cascade of cellular events, including DNA damage and cell cycle arrest, making it a valuable tool for studying G4 biology and a promising candidate for anticancer therapeutic strategies.[5][6] This in-depth technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals working with or interested in this compound.

SEO-Driven, Long-Tail Keywords for Scientific Researchers

For researchers seeking specific information on this compound, a targeted approach to search queries is essential. The following long-tail keywords are designed to yield precise and relevant results within the scientific literature and online databases:

-

This compound mechanism of action in BRCA1/2 deficient tumors

-

experimental protocols for Pyridostatin treatment in cancer cell lines

-

This compound effect on SRC proto-oncogene expression

-

G-quadruplex stabilization assays using this compound

-

Pyridostatin-induced DNA damage response and cell cycle arrest

-

in vitro cytotoxicity of Pyridostatin analogues in human cancer cells

-

Chromatin Immunoprecipitation sequencing (ChIP-Seq) for Pyridostatin targets

-

This compound impact on telomere dysfunction and senescence

-

synthesis and chemical properties of Pyridostatin and its derivatives

-

Pyridostatin as a chemical probe for G-quadruplex biology

-

off-target effects of this compound in cellular models

-

therapeutic applications of G-quadruplex ligands in oncology

-

This compound modulation of the p53 signaling pathway

-

synergistic effects of Pyridostatin with DNA-PKcs inhibitors

-

Pyridostatin-mediated activation of cGAS/STING pathway in cancer

Quantitative Data Summary

The following tables summarize key quantitative data related to the activity and effects of this compound, compiled from various studies.

Table 1: Binding Affinity and Cellular Potency

| Parameter | Value | Cell Line/Condition | Reference |

| Kd (G-quadruplex) | 490 nM | In vitro | [1] |

| IC50 (MRC5) | 5.38 µM | Human fetal lung fibroblast | [1] |

| IC50 (HT1080) | 0.2 - 0.5 µM (for analogue 9) | Human fibrosarcoma | [7] |

| IC50 (HeLa) | Varies by analogue | Human cervical cancer | [7] |

| IC50 (U2OS) | Varies by analogue | Human osteosarcoma | [7] |

Table 2: Cellular and Molecular Effects

| Effect | Concentration | Time | Cell Line/System | Key Findings | Reference |

| Cell Cycle Arrest (G2 phase) | 10 µM | 48 hours | Over 60 cancer cell lines | Predominant accumulation in the G2 phase. | [1] |

| Downregulation of SRC protein | Not specified | 24 hours | MRC5-SV40 cells | ~60% reduction in SRC protein levels. | [6] |

| Downregulation of BRCA1 protein | 1-5 µM | Overnight | Cultured primary neurons | Transcriptional downregulation of BRCA1. | [1] |

| Induction of DNA DSBs | 1 µM | Overnight | Cultured primary neurons | Formation of DNA double-strand breaks. | [8] |

| Downregulation of SUB1 | Not specified | Not specified | HeLa cells | 4.76-fold downregulation. | [9] |

Key Signaling Pathways and Experimental Workflows

This compound's mechanism of action involves the perturbation of several critical cellular signaling pathways, primarily stemming from its ability to induce DNA damage through the stabilization of G-quadruplex structures.

Pyridostatin-Induced DNA Damage Response

Upon stabilization of G-quadruplexes by Pyridostatin, cellular processes such as DNA replication and transcription are stalled, leading to the formation of DNA double-strand breaks (DSBs).[10] This damage activates the DNA Damage Response (DDR) pathway. A key marker of DSBs is the phosphorylation of the histone variant H2AX to form γH2AX.[6] This event initiates a signaling cascade involving the recruitment of DNA repair proteins. In BRCA1/2-deficient cancer cells, which are already compromised in their ability to repair DSBs through homologous recombination, the damage inflicted by Pyridostatin is particularly cytotoxic.[11][12] This synthetic lethal interaction makes Pyridostatin a promising therapeutic agent for such cancers.[13]

Caption: Pyridostatin-induced DNA damage response pathway.

Regulation of SRC Proto-Oncogene

Pyridostatin has been shown to target gene bodies that contain clusters of sequences with a high potential for G-quadruplex formation.[6] One of the key targets identified is the proto-oncogene SRC. By stabilizing G-quadruplexes within the SRC gene, Pyridostatin leads to a significant reduction in both SRC mRNA and protein levels.[6][14] Since SRC is a non-receptor tyrosine kinase involved in cell motility and invasion, its downregulation by Pyridostatin can inhibit cancer cell migration.[6]

Caption: Regulation of SRC proto-oncogene by Pyridostatin.

Experimental Workflow: Chromatin Immunoprecipitation Sequencing (ChIP-Seq)

To identify the genomic targets of Pyridostatin-induced DNA damage, Chromatin Immunoprecipitation Sequencing (ChIP-Seq) is a powerful technique. This workflow allows for the genome-wide mapping of protein-DNA interactions, in this case, the localization of the DNA damage marker γH2AX.

Caption: ChIP-Seq workflow for identifying Pyridostatin targets.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following are generalized protocols for key experiments involving this compound, based on methodologies described in the literature. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell Viability Assay (MTT or similar)

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of Pyridostatin. Include a vehicle control (e.g., DMSO or water).

-

Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Solubilization: Remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Immunofluorescence for γH2AX Foci

-

Cell Culture and Treatment: Grow cells on glass coverslips in a 24-well plate. Treat the cells with the desired concentration of this compound for the specified duration.

-

Fixation and Permeabilization: Wash the cells with PBS, then fix with 4% paraformaldehyde for 15 minutes at room temperature. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block non-specific antibody binding by incubating the coverslips in a blocking buffer (e.g., 1% BSA in PBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the coverslips with a primary antibody against γH2AX diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash the coverslips three times with PBST. Incubate with a fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: Wash the coverslips three times with PBST. Counterstain the nuclei with DAPI for 5 minutes. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Imaging: Visualize the cells using a fluorescence microscope and quantify the number of γH2AX foci per nucleus.

Western Blotting for Protein Expression

-

Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Denature the protein samples by boiling in Laemmli buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-SRC, anti-BRCA1, or anti-actin as a loading control) overnight at 4°C.

-

Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

This technical guide provides a solid foundation for researchers interested in utilizing this compound as a tool to investigate the roles of G-quadruplexes in cellular processes and as a potential therapeutic agent. The provided keywords, data summaries, pathway diagrams, and experimental protocols are intended to facilitate further research and drug discovery efforts in this exciting field.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. glpbio.com [glpbio.com]

- 3. DNA G-Quadruplexes as Targets for Natural Product Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DNA G-quadruplex-stabilizing metal complexes as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buy Pyridostatin hydrochloride (EVT-2917796) [evitachem.com]

- 6. Small molecule-induced DNA damage identifies alternative DNA structures in human genes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyridostatin analogues promote telomere dysfunction and long-term growth inhibition in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The G-quadruplex DNA stabilizing drug pyridostatin promotes DNA damage and downregulates transcription of Brca1 in neurons | Aging [aging-us.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. medkoo.com [medkoo.com]

- 11. Anti‐tumoural activity of the G‐quadruplex ligand pyridostatin against BRCA1/2‐deficient tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 12. embopress.org [embopress.org]

- 13. axonmedchem.com [axonmedchem.com]

- 14. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

This guide provides a foundational and exploratory overview of the mechanistic target of rapamycin (mTOR) signaling pathway, a critical regulator of cell growth, proliferation, metabolism, and survival. Dysregulation of this pathway is implicated in a host of human diseases, including cancer, diabetes, and neurodegenerative disorders, making it a prime target for therapeutic intervention. This document outlines the core components of the mTOR pathway, details a key experimental protocol for its investigation, presents quantitative data from a relevant study, and proposes a logical workflow for the preclinical assessment of mTOR inhibitors.

The PI3K/Akt/mTOR Signaling Network

The mTOR protein kinase is a central node in a complex signaling network that integrates extracellular and intracellular signals to control cellular functions. It exists in two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). A primary upstream activator of mTOR is the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade.[1]

Activation of this pathway is often initiated by the binding of growth factors to receptor tyrosine kinases (RTKs) on the cell surface. This triggers the activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[2] PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as Akt and phosphoinositide-dependent kinase 1 (PDK1), to the plasma membrane.[2][3] Akt is then activated through a dual phosphorylation mechanism, a key step being phosphorylation by mTORC2.[2][3]

Once activated, Akt can phosphorylate and inhibit the tuberous sclerosis complex (TSC), a negative regulator of mTORC1.[1] This inhibition allows for the activation of mTORC1, which in turn phosphorylates downstream effectors like p70 ribosomal S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1) to promote protein synthesis and cell growth.[4]

Caption: The PI3K/Akt/mTOR Signaling Pathway.

Experimental Protocols: Western Blotting for mTOR Pathway Analysis

A cornerstone technique for studying the mTOR pathway is Western blotting, which allows for the detection and quantification of specific proteins within a sample. This method is crucial for assessing the activation state of key pathway components through the analysis of their phosphorylation status.

Detailed Methodology for Western Blotting:

-

Protein Extraction:

-

Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the total protein extract.

-

-

Protein Quantification:

-

Determine the total protein concentration of each sample using a bicinchoninic acid (BCA) protein assay.[5] This ensures equal loading of protein for each sample.

-

-

Gel Electrophoresis:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

-

Protein Transfer:

-

Electrotransfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) or nitrocellulose membrane.

-

-

Blocking:

-

Block the membrane with a solution of 5% non-fat dried milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Secondary Antibody Incubation:

-

Wash the membrane multiple times with TBST to remove unbound primary antibodies.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.[5]

-

-

Detection:

-

Wash the membrane again with TBST to remove unbound secondary antibodies.

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane. The HRP enzyme on the secondary antibody will catalyze a reaction that produces light.

-

-

Imaging and Analysis:

-

Capture the chemiluminescent signal using a digital imaging system.

-

Quantify the band intensities using densitometry software. The expression levels of target proteins are often normalized to a loading control protein, such as GAPDH or β-actin, to ensure accurate comparisons between samples.

-

Quantitative Data Presentation

The following table summarizes quantitative data from a study investigating the differential expression of key mTOR pathway proteins in trastuzumab-sensitive (T-S) and trastuzumab-resistant (T-R) cancer cells.[6] The data, obtained through mass spectrometry, highlights the upregulation of several mTOR pathway components in the resistant cells, suggesting a role for mTOR signaling in the development of drug resistance.[6]

| Protein | T-S Cells (Mean Abundance ± SEM) | T-R Cells (Mean Abundance ± SEM) | Fold Change (T-R / T-S) |

| mTOR | 1.00 ± 0.05 | 1.52 ± 0.08 | 1.52 |

| AKT | 1.00 ± 0.06 | 1.45 ± 0.07 | 1.45 |

| RPS6KB1 (S6K1) | 1.00 ± 0.04 | 1.68 ± 0.09 | 1.68 |

| AKT1S1 (PRAS40) | 1.00 ± 0.07 | 0.65 ± 0.05 | 0.65 |

| MLST8 (GβL) | 1.00 ± 0.03 | 1.33 ± 0.06 | 1.33 |

| RPS6KA1 | 1.00 ± 0.05 | 1.41 ± 0.07 | 1.41 |

Data is normalized to the mean abundance in T-S cells. Source: Adapted from "Quantitative proteomics profiling reveals activation of mTOR pathway in trastuzumab resistance"[6]

Experimental Workflow for Investigating mTOR Inhibitors

The discovery and preclinical evaluation of novel mTOR inhibitors is a critical area of drug development. A logical in vitro experimental workflow is essential to characterize the efficacy and mechanism of action of potential therapeutic compounds.

Caption: Workflow for mTOR Inhibitor Evaluation.

This workflow begins with the identification of a candidate mTOR inhibitor. The initial step is to confirm direct target engagement through an in vitro mTOR kinase assay.[7] Subsequently, the compound's effect on cell viability and proliferation is assessed in relevant cancer cell lines. To elucidate the mechanism of action, Western blotting is employed to determine the inhibitor's effect on the phosphorylation of key mTOR pathway proteins. Further downstream cellular consequences, such as cell cycle arrest and induction of apoptosis, are investigated using flow cytometry-based assays. The collective data from these experiments inform the lead optimization process for developing more potent and specific mTOR-targeted therapies.

References

- 1. onclive.com [onclive.com]

- 2. researchgate.net [researchgate.net]

- 3. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]

- 4. mTOR Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

- 5. Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins [bio-protocol.org]

- 6. Quantitative proteomics profiling reveals activation of mTOR pathway in trastuzumab resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of the novel mTOR inhibitor and its antitumor activities in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of G-Quadruplex Stabilization by Pyridostatin Trihydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich nucleic acid sequences. These four-stranded structures are implicated in a variety of cellular processes, including telomere maintenance, gene regulation, and DNA replication. The stabilization of G-quadruplexes has emerged as a promising strategy in cancer therapy, as it can lead to telomere dysfunction and cell cycle arrest in cancer cells. Pyridostatin (PDS) and its trihydrochloride salt are potent and selective G-quadruplex stabilizing ligands. This technical guide provides a comprehensive overview of the mechanism of action of Pyridostatin, detailing its binding thermodynamics, the molecular basis of the interaction, and the downstream cellular consequences. Furthermore, it outlines key experimental protocols for studying this interaction and presents a logical workflow for the characterization of G-quadruplex stabilizing agents.

Molecular Mechanism of G-Quadruplex Stabilization

Pyridostatin stabilizes G-quadruplex structures through a combination of specific molecular interactions. The planar aromatic core of the Pyridostatin molecule facilitates π-π stacking interactions with the G-tetrads, the hallmark of the G-quadruplex structure.[1][2] This interaction is a primary contributor to the binding affinity.

In addition to π-π stacking, the interaction is further strengthened by hydrogen bonds and electrostatic interactions.[2] The amide linkers in the Pyridostatin molecule can form hydrogen bonds with the phosphate backbone of the G-quadruplex.[2] The positively charged side chains of Pyridostatin engage in electrostatic interactions with the negatively charged phosphate backbone, enhancing the overall stability of the complex.[2] This multi-faceted binding mode confers high affinity and selectivity of Pyridostatin for G-quadruplex structures over duplex DNA.

Quantitative Analysis of Pyridostatin-G-Quadruplex Interaction

The binding of Pyridostatin to G-quadruplex DNA has been quantified using various biophysical techniques. The key parameters include the dissociation constant (Kd), which indicates the binding affinity, and the change in melting temperature (ΔTm), which reflects the degree of stabilization.

| G-Quadruplex Sequence | Ligand | Technique | Dissociation Constant (Kd) | ΔTm (°C) | Reference(s) |

| Human Telomeric | Pyridostatin | Laser Tweezers | 490 ± 80 nM | ~35 | [3] |

| c-MYC Promoter | Pyridostatin | ITC | - | - | [4] |

| Human Telomeric RNA | Pyridostatin | 19F NMR | - | >90 | [5] |

Table 1: Binding Affinity and Thermal Stabilization Data for Pyridostatin with Various G-Quadruplexes. Note: "-" indicates that the specific quantitative data was not provided in the cited source, although the interaction was characterized.

| G-Quadruplex Sequence | Ligand | Technique | ΔH (kcal/mol) | -TΔS (kcal/mol) | ΔG (kcal/mol) | Stoichiometry (N) | Reference(s) |

| c-MYC Promoter | Pyridostatin | ITC | Favorable | Favorable | - | 2:1 | [4] |

Table 2: Thermodynamic Parameters of Pyridostatin Binding to the c-MYC G-Quadruplex. Note: Specific numerical values for thermodynamic parameters were not detailed in the available literature, but the interaction was characterized as having favorable enthalpic and entropic contributions.[4]

Cellular Consequences of G-Quadruplex Stabilization by Pyridostatin

The stabilization of G-quadruplexes by Pyridostatin triggers a cascade of cellular events, primarily centered around the induction of a DNA damage response (DDR).[1][6] By stabilizing G-quadruplex structures, Pyridostatin creates obstacles for DNA replication and transcription machinery, leading to replication fork stalling and the formation of DNA double-strand breaks (DSBs).[6][7]

The presence of DSBs activates the DDR pathway, characterized by the phosphorylation of the histone variant H2AX to form γH2AX, a well-established marker of DNA damage.[1] This is followed by the recruitment and activation of apical kinases such as ATM (Ataxia Telangiectasia Mutated) and DNA-PKcs (DNA-dependent Protein Kinase, catalytic subunit), which in turn phosphorylate a host of downstream effector proteins, including the checkpoint kinase Chk1.[1] The activation of this signaling cascade ultimately leads to cell cycle arrest, typically at the G2/M phase, allowing time for DNA repair.[1] If the damage is too extensive, it can lead to the induction of apoptosis.

Furthermore, Pyridostatin-mediated G-quadruplex stabilization has been shown to downregulate the expression of key genes involved in DNA repair and cell signaling, such as BRCA1 and the proto-oncogene SRC.[8] More recent studies have also implicated the p53 signaling pathway and the upregulation of the E3 ubiquitin ligase Pirh2 in the cellular response to Pyridostatin.

Experimental Methodologies

A variety of biophysical and biochemical techniques are employed to characterize the interaction between Pyridostatin and G-quadruplexes.[9][10]

Fluorescence Resonance Energy Transfer (FRET) Melting Assay

This high-throughput assay is used to determine the thermal stabilization of a G-quadruplex upon ligand binding.[8][11]

-

Principle: A G-quadruplex-forming oligonucleotide is dually labeled with a FRET donor (e.g., FAM) and acceptor (e.g., TAMRA) at its termini. In the folded G-quadruplex conformation, the donor and acceptor are in close proximity, resulting in efficient FRET. Upon thermal denaturation, the oligonucleotide unfolds, increasing the distance between the fluorophores and decreasing FRET efficiency. The melting temperature (Tm) is the temperature at which 50% of the G-quadruplexes are unfolded. The increase in Tm (ΔTm) in the presence of a ligand indicates stabilization.

-

Protocol Outline:

-

Prepare solutions of the dually labeled G-quadruplex oligonucleotide in a suitable buffer (e.g., potassium phosphate buffer).

-

Add Pyridostatin or a control to the oligonucleotide solution.

-

Monitor the fluorescence of the donor fluorophore as the temperature is gradually increased in a real-time PCR machine or a dedicated thermal cycler with fluorescence detection.

-

Plot the normalized fluorescence intensity against temperature to obtain a melting curve.

-

Determine the Tm from the melting curve and calculate the ΔTm.

-

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for the complete thermodynamic characterization of the binding interaction.[4][12][13]

-

Principle: ITC directly measures the heat released or absorbed during a binding event. A solution of the ligand (Pyridostatin) is titrated into a solution containing the G-quadruplex. The heat change upon each injection is measured, allowing for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

-

Protocol Outline:

-

Prepare solutions of the G-quadruplex and Pyridostatin in the same buffer, ensuring accurate concentration determination.

-

Load the G-quadruplex solution into the sample cell and the Pyridostatin solution into the injection syringe of the ITC instrument.

-

Perform a series of injections of the ligand into the sample cell while monitoring the heat change.

-

Integrate the heat-rate data to obtain the heat change per injection.

-

Fit the binding isotherm to a suitable binding model to extract the thermodynamic parameters.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution structural information about the G-quadruplex and its complex with Pyridostatin in solution.[5][14][15]

-

Principle: NMR exploits the magnetic properties of atomic nuclei. The chemical shifts of protons in the G-quadruplex, particularly the imino protons involved in Hoogsteen base pairing, are sensitive to the local chemical environment and change upon ligand binding. These changes can be used to map the binding site and determine the structure of the complex.

-

Protocol Outline:

-

Prepare a concentrated solution of the G-quadruplex in a suitable buffer containing D2O.

-

Acquire a 1D 1H NMR spectrum of the free G-quadruplex.

-

Titrate the G-quadruplex solution with increasing concentrations of Pyridostatin, acquiring a spectrum at each titration point.

-

Monitor the changes in chemical shifts and line broadening of the G-quadruplex protons to identify the binding site and determine the binding affinity.

-

For detailed structural analysis, 2D NMR experiments such as NOESY and TOCSY can be performed on the complex.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time analysis of binding kinetics and affinity.

-

Principle: SPR measures changes in the refractive index at the surface of a sensor chip. A G-quadruplex oligonucleotide is immobilized on the sensor chip, and a solution of Pyridostatin is flowed over the surface. The binding of Pyridostatin to the immobilized G-quadruplex causes a change in the refractive index, which is detected as a change in the SPR signal. This allows for the determination of the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

-

Protocol Outline:

-

Immobilize a biotinylated G-quadruplex oligonucleotide onto a streptavidin-coated sensor chip.

-

Flow a series of concentrations of Pyridostatin over the sensor surface and monitor the SPR response.

-

After each association phase, flow buffer over the surface to monitor the dissociation phase.

-

Regenerate the sensor surface to remove the bound ligand.

-

Fit the sensorgrams to a suitable kinetic model to determine the binding parameters.

-

Experimental and Logical Workflow

The characterization of a G-quadruplex stabilizing ligand like Pyridostatin typically follows a logical progression of experiments to build a comprehensive understanding of its mechanism of action.

Conclusion

Pyridostatin Trihydrochloride is a well-characterized G-quadruplex stabilizing agent with a clear mechanism of action. Its ability to selectively bind and stabilize G-quadruplex structures through a combination of π-π stacking, hydrogen bonding, and electrostatic interactions leads to the induction of a robust DNA damage response, ultimately resulting in cell cycle arrest and potential apoptosis in cancer cells. The comprehensive biophysical and cellular characterization of Pyridostatin provides a valuable framework for the development of new and more potent G-quadruplex-targeted therapeutics. The experimental methodologies and workflow outlined in this guide serve as a foundational resource for researchers in the field of drug discovery and chemical biology.

References

- 1. pnas.org [pnas.org]

- 2. Structural Basis of Pyridostatin and Its Derivatives Specifically Binding to G-Quadruplexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A single-molecule platform for investigation of interactions between G-quadruplexes and small-molecule ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scholarsjunction.msstate.edu [scholarsjunction.msstate.edu]

- 5. researchgate.net [researchgate.net]

- 6. G-quadruplex inducer/stabilizer pyridostatin targets SUB1 to promote cytotoxicity of a transplatinum complex - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Assessment of selectivity of G-quadruplex ligands via an optimised FRET melting assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. G-Quadruplexes and Their Ligands: Biophysical Methods to Unravel G-Quadruplex/Ligand Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. novaresearch.unl.pt [novaresearch.unl.pt]

- 11. researchgate.net [researchgate.net]

- 12. Applications of Isothermal Titration Calorimetry in Biophysical Studies of G-quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Revealing the Energetics of Ligand-Quadruplex Interactions Using Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. NMR Studies of G-Quadruplex Structures and G-Quadruplex-Interactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Biophysical Characterization of Pyridostatin Trihydrochloride Binding: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridostatin Trihydrochloride (PDS) is a synthetic small molecule that has garnered significant attention in the field of nucleic acid recognition and cancer therapeutics. It is a selective G-quadruplex (G4) binder, demonstrating a high affinity for these non-canonical DNA and RNA structures.[1][2][3] G-quadruplexes are four-stranded secondary structures formed in guanine-rich sequences, which are prevalent in telomeres and oncogene promoter regions.[1] The stabilization of these structures by ligands like Pyridostatin can interfere with key cellular processes such as DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[4] This technical guide provides a comprehensive overview of the biophysical techniques employed to characterize the binding of Pyridostatin to G-quadruplexes, offering detailed experimental protocols and a summary of quantitative binding data.

Quantitative Binding Data

The interaction between Pyridostatin and G-quadruplexes has been quantified by various biophysical methods, providing insights into the affinity, stoichiometry, and thermodynamics of the binding event. A summary of the key quantitative data is presented below.

| Parameter | Value | Method | G-Quadruplex Target | Reference |

| Dissociation Constant (Kd) | 490 ± 80 nM | Laser Tweezers | Human Telomeric | [5] |

| Stoichiometry (PDS:G4) | ~2:1 | Circular Dichroism | c-MYC | [4] |

| Stoichiometry (PDS:G4) | at least 1:1 | NMR Spectroscopy | G-quadruplex motifs | [4] |

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible biophysical characterization of Pyridostatin-G4 interactions. The following sections outline the protocols for key experimental techniques.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism is a widely used technique to study the conformational changes in nucleic acids upon ligand binding. The characteristic CD spectrum of a G-quadruplex can be monitored to observe the effects of Pyridostatin binding.[4][6]

Objective: To determine the stoichiometry of Pyridostatin binding to a G-quadruplex and observe any conformational changes.

Materials:

-

Lyophilized G-quadruplex-forming oligonucleotide (e.g., c-MYC promoter sequence)

-

This compound

-

Annealing buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.2)

-

Nuclease-free water

-

Quartz cuvette with a 1 cm path length

Protocol:

-

Oligonucleotide Preparation: Dissolve the lyophilized oligonucleotide in nuclease-free water to a stock concentration of 100 µM. Verify the concentration using UV-Vis spectroscopy by measuring the absorbance at 260 nm.[4]

-

Annealing: Dilute the oligonucleotide stock solution to a final concentration of 4 µM in the annealing buffer. Heat the solution to 95°C for 5 minutes and then allow it to slowly cool to room temperature overnight to ensure proper folding of the G-quadruplex structure.[7][8]

-

Pyridostatin Preparation: Prepare a stock solution of this compound in nuclease-free water.

-

CD Titration:

-

Record the CD spectrum of the annealed G-quadruplex solution from 220 nm to 320 nm. The characteristic parallel G-quadruplex structure will show a positive peak around 260 nm and a negative peak around 240 nm.[4][7]

-

Perform a stepwise titration by adding increasing molar equivalents of Pyridostatin (e.g., 0.5, 1.0, 1.5, 2.0, 2.5, etc.) to the G-quadruplex solution.

-

After each addition, allow the solution to equilibrate for at least 60 minutes at 37°C before recording the CD spectrum.[7]

-

-

Data Analysis: Monitor the changes in the CD signal at 260 nm. Plot the change in CD signal against the molar ratio of Pyridostatin to G-quadruplex. The point at which the signal saturates indicates the binding stoichiometry.[4]

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for the direct measurement of the thermodynamic parameters of binding, including the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.

Objective: To determine the complete thermodynamic profile of Pyridostatin binding to a G-quadruplex.

Materials:

-

Folded G-quadruplex oligonucleotide solution (as prepared for CD)

-

This compound solution

-

ITC buffer (matching the annealing buffer)

-

Isothermal Titration Calorimeter

Protocol:

-

Sample Preparation: Prepare the G-quadruplex solution at a concentration of approximately 10-20 µM in the ITC buffer. Prepare the Pyridostatin solution at a concentration 10-20 times higher than the G-quadruplex concentration in the same buffer. Degas both solutions before use.

-

ITC Experiment:

-

Load the G-quadruplex solution into the sample cell of the calorimeter.

-

Load the Pyridostatin solution into the injection syringe.

-

Set the experimental temperature (e.g., 25°C).

-

Perform a series of injections (e.g., 20 injections of 2 µL each) of the Pyridostatin solution into the sample cell.

-

-

Data Analysis: The raw data will show heat changes upon each injection. Integrate the peaks to obtain the heat change per mole of injectant. Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site or two-site binding model) to determine the Kd, n, ΔH, and ΔS.

Fluorescence Resonance Energy Transfer (FRET) Melting Assay

FRET melting assays are used to assess the thermal stability of G-quadruplexes in the presence and absence of a ligand. An increase in the melting temperature (Tm) upon ligand binding indicates stabilization of the G-quadruplex structure.

Objective: To evaluate the ability of Pyridostatin to stabilize G-quadruplex structures.

Materials:

-

Dual-labeled G-quadruplex-forming oligonucleotide (e.g., with FAM as the donor and TAMRA as the acceptor fluorophore at the 5' and 3' ends, respectively).[9]

-

This compound

-

Assay buffer (e.g., 10 mM potassium phosphate buffer).[9]

-

Real-time PCR instrument or a fluorometer with temperature control.

Protocol:

-

Oligonucleotide Preparation: Prepare a 1 µM solution of the dual-labeled oligonucleotide in the assay buffer. Anneal the oligonucleotide by heating to 90°C for 2 minutes and then cooling to room temperature overnight.[9]

-

Sample Preparation: Prepare samples containing the annealed oligonucleotide with and without Pyridostatin (e.g., at a 1:5 DNA to ligand ratio).[9]

-

FRET Melting:

-

Place the samples in the instrument.

-

Set the excitation wavelength for the donor (e.g., 492 nm for FAM) and the detection wavelength for the donor's emission (e.g., 522 nm for FAM).[9]

-

Increase the temperature from a starting temperature (e.g., 20°C) to a final temperature (e.g., 95°C) with a slow ramp rate (e.g., 1°C/min).

-

Record the fluorescence intensity at each temperature point.

-

-

Data Analysis: Plot the normalized fluorescence intensity against temperature. The melting temperature (Tm) is the temperature at which 50% of the G-quadruplexes are unfolded. Determine the Tm for the G-quadruplex alone and in the presence of Pyridostatin. The difference in Tm (ΔTm) indicates the degree of stabilization by the ligand.

Mechanism of Action and Cellular Effects

Pyridostatin exerts its biological effects by binding to and stabilizing G-quadruplex structures within the cell. This interaction can disrupt critical cellular processes. The proposed mechanism of action involves the rigid aromatic core of Pyridostatin stacking on the planar G-tetrads, while its flexible side chains interact with the grooves and loops of the G-quadruplex through electrostatic and hydrogen bonding interactions.[3] This high-affinity binding stabilizes the G-quadruplex, which can lead to the stalling of polymerases during DNA replication and transcription.[10] In the context of telomeres, the stabilization of G-quadruplexes by Pyridostatin can inhibit the activity of telomerase, an enzyme crucial for maintaining telomere length in most cancer cells.[5] This interference with telomere maintenance can trigger a DNA damage response, leading to cellular senescence or apoptosis.[4]

References

- 1. mdpi.com [mdpi.com]

- 2. This compound | DNA/RNA Synthesis | TargetMol [targetmol.com]

- 3. Structural Basis of Pyridostatin and Its Derivatives Specifically Binding to G-Quadruplexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scholarsjunction.msstate.edu [scholarsjunction.msstate.edu]

- 5. A single-molecule platform for investigation of interactions between G-quadruplexes and small-molecule ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. Exploring the G-quadruplex binding and unwinding activity of the bacterial FeS helicase DinG - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Common G-Quadruplex Binding Agents Found to Interact With i-Motif-Forming DNA: Unexpected Multi-Target-Directed Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Experimental approaches to identify cellular G-quadruplex structures and functions - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Pyridostatin Trihydrochloride in Telomere Dysfunction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of Pyridostatin Trihydrochloride (PDS), a potent G-quadruplex stabilizing agent, and its multifaceted role in inducing telomere dysfunction. This document details the mechanism of action of PDS, its impact on cellular pathways, and the experimental methodologies used to characterize its effects.

Core Mechanism of Action: G-Quadruplex Stabilization

Pyridostatin's primary mechanism of action is its high-affinity binding to and stabilization of G-quadruplex (G4) structures. G-quadruplexes are non-canonical secondary structures formed in guanine-rich nucleic acid sequences, which are notably present in human telomeres. By stabilizing these structures, Pyridostatin effectively creates a molecular roadblock that disrupts normal telomere maintenance and function.

The interaction between Pyridostatin and G-quadruplexes is highly specific, with a significantly lower affinity for double-stranded DNA. This selectivity is crucial for its targeted effect on G4-rich regions like telomeres. The stabilization of telomeric G-quadruplexes by Pyridostatin has been shown to interfere with the binding of essential telomere-associated proteins, such as Protection of Telomeres 1 (POT1), leading to telomere uncapping.

Quantitative Data on Pyridostatin's Activity

The following tables summarize key quantitative data regarding the bioactivity of Pyridostatin.

| Parameter | Value | Method | Reference |

| Binding Affinity (Kd) | 490 ± 80 nM | Single-Molecule Laser Tweezers |

Table 1: Binding Affinity of Pyridostatin for Telomeric G-Quadruplexes. This table shows the dissociation constant (Kd) of Pyridostatin, indicating a strong binding affinity to G-quadruplex structures.

| Cell Line | IC50 Value (µM) | Assay Duration | Reference |

| MRC5 | 5.38 | 72 hours | |

| HeLa | Not specified, but cytotoxic effects observed | 24 hours | |

| U2OS (ALT) | ~1.4 (for RHPS4, a similar G4 ligand) | 120 hours | |

| SAOS-2 (ALT) | ~1.6 (for RHPS4, a similar G4 ligand) | 120 hours | |

| HOS (Telomerase+) | ~1.2 (for RHPS4, a similar G4 ligand) | 120 hours |

Table 2: Cytotoxicity (IC50) of Pyridostatin and a related G4-Ligand in Various Cell Lines. This table presents the half-maximal inhibitory concentration (IC50) of Pyridostatin in a normal human fibroblast cell line (MRC5) and provides context with a similar G4-ligand in osteosarcoma cell lines. Note that Alternative Lengthening of Telomeres (ALT) and telomerase-positive cells show comparable sensitivity to G-quadruplex stabilization.

Signaling Pathways and Cellular Consequences of Pyridostatin-Induced Telomere Dysfunction

The stabilization of telomeric G-quadruplexes by Pyridostatin initiates a cascade of cellular events, primarily centered around the DNA Damage Response (DDR).

Caption: Signaling pathway of Pyridostatin-induced telomere dysfunction.

At low concentrations, Pyridostatin can induce a DNA damage response at non-telomeric sites that also have the potential to form G-quadruplexes. However, at higher concentrations, the effects at telomeres become more pronounced, leading to the formation of telomere dysfunction-induced foci (TIFs), which are characterized by the co-localization of γH2AX with telomeric proteins like TRF1. This targeted DNA damage at telomeres is a key driver of the subsequent cellular fates.

The sustained DNA damage signaling ultimately leads to long-term growth arrest and cellular senescence. This is a critical aspect of its potential as an anti-cancer agent, as it leverages a natural tumor-suppressive mechanism.

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to study the effects of Pyridostatin on telomere biology.

Förster Resonance Energy Transfer (FRET) Melting Assay

This assay is used to assess the ability of a ligand to stabilize G-quadruplex structures.

Understanding the Selectivity of Pyridostatin for G-quadruplex DNA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA.[1] These four-stranded structures are implicated in a variety of crucial biological processes, including the regulation of gene expression, DNA replication, and the maintenance of telomere length.[1][2] Their prevalence in the promoter regions of oncogenes and at telomeres has established them as promising therapeutic targets for cancer.[2][3] Pyridostatin (PDS) is a synthetic small molecule designed to bind and stabilize G-quadruplex structures with high selectivity.[4][5] This stabilization can obstruct the cellular machinery that interacts with these sequences, leading to telomere dysfunction, cell cycle arrest, and the induction of DNA damage, making PDS a valuable tool for genomic studies and a potential therapeutic agent.[4][5][6] This guide provides an in-depth examination of the molecular basis for Pyridostatin's selectivity, the quantitative metrics used to measure its binding, the experimental protocols for these assessments, and the downstream cellular consequences of its activity.

The Molecular Basis of Pyridostatin's Selectivity

The specificity of Pyridostatin for G-quadruplexes over other DNA forms, such as duplex DNA, is rooted in its unique molecular architecture, which complements the distinct topology of a G4 structure. The interaction is a synergistic combination of shape recognition and specific chemical interactions.

Recent structural studies have revealed that the selectivity arises from the rational assembly of rigid and flexible components within the PDS molecule.[7][8] The rigid, planar aromatic rings of PDS align with the flat G-tetrad planes of the quadruplex, facilitating strong π-π stacking interactions.[7][9] This is a key recognition feature that is less favorable with the structure of duplex DNA. Furthermore, the flexible amide bonds linking these rings allow the molecule to adaptively match the G-tetrad surface.[7][9]

The molecule's affinity is enhanced by its flexible aliphatic amine side chains, which can adjust their conformation to engage with the phosphate backbone of the G4 structure through hydrogen bonding and electrostatic interactions.[7][9] A distinguishing feature of PDS compared to many other G4 ligands is the ability of its amide N-H groups to form hydrogen bonds with the O6 atoms of guanines within the G-tetrad, further increasing binding affinity.[7][9]

References

- 1. The G-quadruplex DNA stabilizing drug pyridostatin promotes DNA damage and downregulates transcription of Brca1 in neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. High-Throughput Screening of G-Quadruplex Ligands by FRET Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. G-Quadruplexes and Their Ligands: Biophysical Methods to Unravel G-Quadruplex/Ligand Interactions [mdpi.com]

- 4. Small molecule-induced DNA damage identifies alternative DNA structures in human genes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A single-molecule platform for investigation of interactions between G-quadruplexes and small-molecule ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural Basis of Pyridostatin and Its Derivatives Specifically Binding to G-Quadruplexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

Early research on Pyridostatin Trihydrochloride and DNA damage response

An In-depth Technical Guide to the Early Research on Pyridostatin Trihydrochloride and the DNA Damage Response

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (PDS) has emerged as a pivotal small molecule in the study of non-canonical DNA structures and cancer therapeutics. Early research identified PDS as a highly selective ligand that binds to and stabilizes G-quadruplex (G4) structures.[1][2] These four-stranded DNA conformations are prevalent in functionally significant genomic regions, including telomeres and the promoter regions of proto-oncogenes such as c-MYC, K-RAS, and SRC.[3][4] By stabilizing these structures, Pyridostatin obstructs essential cellular processes like DNA replication and transcription.[2][3] This interference leads to the formation of DNA double-strand breaks (DSBs), a severe form of DNA damage.[5][6] Consequently, the cell activates a robust DNA Damage Response (DDR), characterized by the phosphorylation of key signaling proteins like ATM, DNA-PKcs, and the histone variant H2AX (forming γH2AX).[1][2][5] This response culminates in cell cycle arrest, typically at the G2/M phase, and can ultimately trigger senescence or apoptosis, highlighting the potential of G4-targeting ligands as a novel class of anti-cancer agents.[1][3]

Introduction: G-Quadruplexes and Pyridostatin

G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA.[7] These structures consist of square-planar arrangements of four guanine bases (G-tetrads) stabilized by Hoogsteen hydrogen bonds and a central cation.[8] Computational analyses have identified hundreds of thousands of putative G4-forming sequences in the human genome, with significant enrichment in telomeres and the promoter regions of oncogenes like c-MYC, BCL-2, and K-RAS.[3][4] The formation of G4 structures can act as regulatory elements, influencing key biological processes such as transcription, replication, and telomere maintenance.[4][7]

Pyridostatin (PDS) was designed as a selective small molecule to target and stabilize these polymorphic G4 structures with high affinity, showing minimal interaction with standard duplex DNA.[1][3] Its mechanism of action is predicated on locking G4s into a stable conformation, thereby creating physical impediments to the molecular machinery responsible for replication and transcription.[9] This targeted stabilization transforms G4s from transient regulatory elements into persistent roadblocks, inducing a state of cellular stress and DNA damage.[2][9]

Mechanism of Action: From G4 Stabilization to DNA Damage

The primary molecular action of Pyridostatin is its high-affinity binding to G4 structures. This interaction is achieved through a combination of π-π stacking with the G-tetrads and electrostatic interactions with the phosphate backbone.[10] The stabilization of G4s by PDS is a critical initiating event that triggers a cascade of cellular responses.

During DNA replication and transcription, helicases and polymerases must unwind the DNA duplex. The PDS-stabilized G4 structures act as physical barriers, causing these enzymatic complexes to stall.[9][11] This stalling of replication forks and transcription machinery leads to the formation of DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage.[5][9] The induction of DSBs is not random; chromatin immunoprecipitation followed by sequencing (ChIP-Seq) for the DSB marker γH2AX has revealed that PDS-induced damage occurs specifically at genomic loci containing clusters of G4-forming sequences.[2][12] This targeted DNA damage at specific sites contrasts with many conventional chemotherapeutic agents that induce widespread, stochastic DNA damage.[3]

The DNA Damage Response (DDR) Pathway

The presence of DSBs triggers a complex signaling network known as the DNA Damage Response (DDR). This response pathway is essential for maintaining genomic integrity. Upon PDS treatment, cells exhibit activation of key DDR kinases, including Ataxia Telangiectasia Mutated (ATM) and DNA-dependent Protein Kinase (DNA-PKcs).[2][5] A primary downstream event is the rapid and extensive phosphorylation of the histone variant H2AX at serine 139, creating γH2AX.[1] This modification serves as a crucial marker for DSBs, creating a platform to recruit a host of DNA repair and signaling factors to the site of damage.[5]

Further downstream, the DDR activation leads to the phosphorylation of checkpoint effector kinases like Chk1, which in turn orchestrates a halt in cell cycle progression, primarily at the G2/M transition.[1][5] This checkpoint-dependent arrest provides the cell with an opportunity to repair the DNA damage.[1] If the damage is too extensive or cannot be repaired, the cell may be directed towards apoptosis or senescence.[3][13] Notably, PDS shows increased efficacy in cancer cells with deficiencies in DNA repair pathways, such as those lacking functional BRCA1 or BRCA2, a concept known as synthetic lethality.[5][6][14]

Quantitative Analysis of Pyridostatin Activity

The biological activity and G4-stabilizing potential of Pyridostatin and its analogues have been quantified using various biophysical and cell-based assays.

Table 1: G4-Quadruplex Thermal Stabilization by PDS Analogues (FRET-Melting Assay)

The Förster Resonance Energy Transfer (FRET) melting assay measures the change in melting temperature (ΔTm) of a G4-forming oligonucleotide upon ligand binding. A higher ΔTm indicates greater stabilization.

| Compound | Target G4 Sequence | ΔTm (°C) | Reference |

| Pyridostatin (PDS) | Human Telomeric (21-mer) | > 25 | [15] |

| Pyridostatin (PDS) | c-MYC Promoter | > 20 | [15] |

| Carboxy-PDS (c-PDS) | TERRA (RNA G4) | 20.7 | [16] |

| BRACO-19 | Human Telomeric (21-mer) | 19.5 | [15] |

| TMPyP4 | Human Telomeric (21-mer) | 12.3 | [15] |

Table 2: Cellular Proliferation Inhibition by Pyridostatin (IC50 Values)

The half-maximal inhibitory concentration (IC50) reflects the potency of a compound in inhibiting cell growth. PDS shows selectivity for cancer cell lines over normal cell lines.

| Cell Line | Cell Type | IC50 (µM) after 72h | Reference |

| HT1080 | Fibrosarcoma | 0.25 | [17] |

| HeLa | Cervical Cancer | 0.65 | [17] |

| U2OS | Osteosarcoma | 0.61 | [17] |

| WI-38 | Normal Lung Fibroblast | 4.62 | [17] |

Key Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon early PDS research. The following are summarized protocols for key assays.

FRET-Melting Assay for G4 Stabilization

This assay quantifies the thermal stabilization of a G4 structure by a ligand.

-

Oligonucleotide Preparation : A G4-forming DNA sequence is synthesized with a fluorescent reporter (e.g., FAM) on one end and a quencher (e.g., TAMRA) on the other.

-

Reaction Mixture : Prepare a solution containing the dual-labeled oligonucleotide (e.g., 0.2 µM), a potassium-containing buffer (e.g., 10 mM lithium cacodylate, 100 mM KCl, pH 7.2), and the test ligand (e.g., 1 µM Pyridostatin).[15]

-

Thermal Denaturation : Place the mixture in a real-time PCR instrument. Heat the sample from a low temperature (e.g., 25°C) to a high temperature (e.g., 95°C) with a slow ramp rate (e.g., 0.5°C/min).

-

Data Acquisition : Monitor the fluorescence of the reporter dye at each temperature increment. As the G4 unfolds, the reporter and quencher separate, leading to an increase in fluorescence.

-

Analysis : The melting temperature (Tm) is the temperature at which 50% of the G4 structures are unfolded, determined from the first derivative of the melting curve. The ΔTm is calculated as (Tm with ligand) - (Tm without ligand).[15]

Immunofluorescence Staining for γH2AX Foci

This microscopy-based technique visualizes and quantifies DSBs within individual cells.

-

Cell Culture and Treatment : Grow cells on glass coverslips and treat with Pyridostatin (e.g., 1-10 µM) or a vehicle control for a specified duration (e.g., 8-24 hours).

-

Fixation : Wash cells with PBS and fix with 4% paraformaldehyde for 15-30 minutes at room temperature.[18]

-

Permeabilization : Wash again with PBS and permeabilize the cell membranes with a solution of 0.3% Triton X-100 in PBS for 10-30 minutes.[18]

-

Blocking : To prevent non-specific antibody binding, incubate the cells in a blocking buffer (e.g., 5% BSA in PBS) for 30-60 minutes.[18][19]

-

Primary Antibody Incubation : Incubate the cells with a primary antibody specific for γH2AX (e.g., anti-phospho-histone H2AX, Ser139) diluted in blocking buffer, typically overnight at 4°C.[18][19]

-

Secondary Antibody Incubation : After washing, incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting : Wash the cells, counterstain the nuclei with DAPI, and mount the coverslips onto microscope slides using an antifade mounting medium.[18]

-

Imaging and Quantification : Visualize the cells using a fluorescence microscope. γH2AX will appear as distinct foci within the nucleus. The number of foci per cell can be quantified using image analysis software.[18]

Chromatin Immunoprecipitation Sequencing (ChIP-Seq) for γH2AX

This genome-wide technique maps the locations of PDS-induced DNA damage.

-

Cell Treatment and Cross-linking : Treat a large population of cells (e.g., 1x107) with Pyridostatin. Cross-link proteins to DNA using formaldehyde.[20][21]

-

Chromatin Shearing : Lyse the cells and shear the chromatin into small fragments (200-500 bp) using sonication.

-

Immunoprecipitation (IP) : Incubate the sheared chromatin overnight with an antibody specific for γH2AX. Use magnetic beads coated with Protein A/G to capture the antibody-chromatin complexes.

-

Washing and Elution : Wash the beads extensively to remove non-specifically bound chromatin. Elute the immunoprecipitated chromatin from the beads.

-

Reverse Cross-linking : Reverse the formaldehyde cross-links by heating at 65°C. Purify the DNA.

-

Library Preparation : Prepare a DNA library from the purified ChIP DNA by ligating sequencing adapters.

-

High-Throughput Sequencing : Sequence the DNA library using a next-generation sequencing platform.

-

Data Analysis : Align the sequence reads to a reference genome. Use peak-calling algorithms to identify genomic regions significantly enriched for γH2AX, which correspond to the sites of PDS-induced DNA damage.[20]

Conclusion and Future Directions

Early research on this compound fundamentally established G-quadruplexes as druggable targets for inducing a DNA damage response in cancer cells. The work demonstrated that PDS selectively stabilizes G4 structures, leading to replication and transcription-dependent DSBs and the activation of the DDR pathway.[2][20] This targeted approach results in cell cycle arrest and can lead to selective killing of cancer cells, particularly those with compromised DNA repair machinery.[6][14] The foundational studies provided key quantitative data on PDS activity and established robust experimental protocols that have paved the way for the development of a new generation of G4-targeting therapeutics. Future work continues to explore more selective G4 ligands, their in vivo efficacy, and their potential in combination therapies to overcome drug resistance.[13][14]

References

- 1. researchgate.net [researchgate.net]

- 2. Small molecule-induced DNA damage identifies alternative DNA structures in human genes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyridostatin analogues promote telomere dysfunction and long-term growth inhibition in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Experimental approaches to identify cellular G-quadruplex structures and functions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The G-quadruplex DNA stabilizing drug pyridostatin promotes DNA damage and downregulates transcription of Brca1 in neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scholarsjunction.msstate.edu [scholarsjunction.msstate.edu]

- 9. academic.oup.com [academic.oup.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. The G-quadruplex DNA stabilizing drug pyridostatin promotes DNA damage and downregulates transcription of Brca1 in neurons | Aging [aging-us.com]

- 12. researchgate.net [researchgate.net]

- 13. Pyridostatin analogues promote telomere dysfunction and long-term growth inhibition in human cancer cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. embopress.org [embopress.org]

- 15. Assessment of selectivity of G-quadruplex ligands via an optimised FRET melting assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Genome-wide mapping of G-quadruplex DNA: a step-by-step guide to select the most effective method - PMC [pmc.ncbi.nlm.nih.gov]

- 21. academic.oup.com [academic.oup.com]

Methodological & Application

Application Notes and Protocols for Pyridostatin Trihydrochloride in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of Pyridostatin Trihydrochloride, a potent G-quadruplex stabilizing agent, in cell culture experiments. The information herein is intended to guide researchers in studying the cellular effects of Pyridostatin, including its mechanism of action, impact on cell viability, and induction of DNA damage signaling pathways.

Mechanism of Action

This compound is a small molecule that selectively binds to and stabilizes G-quadruplex structures in DNA and RNA. These non-canonical secondary structures are enriched in telomeric regions and promoter regions of several oncogenes, such as SRC. By stabilizing G-quadruplexes, Pyridostatin can induce telomere dysfunction and modulate gene expression. This activity leads to replication- and transcription-dependent DNA damage, triggering a DNA damage response (DDR), cell cycle arrest, and in some cases, cellular senescence or apoptosis.

Data Presentation

Table 1: IC50 Values of Pyridostatin and its Analogues in Various Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Pyridostatin (also referred to as Compound 1 in some literature) and its analogues after 72 hours of treatment in a panel of human cancer and normal cell lines.

| Compound | HeLa (Cervical Adenocarcinoma) | HT1080 (Fibrosarcoma) | U2OS (Osteosarcoma) | WI-38 (Normal Lung Fibroblasts) |

| Pyridostatin (1) | Not specified | ~0.5 µM (18.5-fold selective over WI-38) | Not specified | > 9.25 µM |

| Analogue 9 | 0.2 µM | 0.5 µM | 0.3 µM | 0.4 µM |

| Analogue 10 | 1.1 µM | 1.0 µM | 0.8 µM | 2.1 µM |

| Analogue 15 | 1.5 µM | 1.2 µM | 1.3 µM | 3.0 µM |

| Analogue 17 | 0.8 µM (6.0-fold selective over WI-38) | 1.1 µM | 0.9 µM | 4.8 µM |

| Analogue 27 | 1.8 µM | 1.5 µM | 0.9 µM (5.2-fold selective over WI-38) | 4.7 µM |

Data compiled from Müller et al., 2012.

Table 2: Effect of Pyridostatin on BRCA1 Expression in Primary Neurons

This table presents the quantitative analysis of BRCA1 protein and mRNA levels in primary neurons following overnight treatment with Pyridostatin.

| Treatment | Concentration | Change in BRCA1 Protein Level (normalized to Actin) | Change in Brca1 mRNA Level (normalized to Tbp) |

| Pyridostatin | 1 µM | Decrease (p=0.005) | Not determined |

| Pyridostatin | 2 µM | Decrease (p=0.0015) | Decrease (p=0.0033) |

| Pyridostatin | 5 µM | Decrease (p=0.0043) | Not determined |

Application Notes and Protocols for FRET-Based Assays with Pyridostatin Trihydrochloride for G4 Stabilization

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich nucleic acid sequences. These structures are prevalent in functionally significant genomic regions, such as telomeres and oncogene promoters, making them attractive targets for therapeutic intervention. Pyridostatin Trihydrochloride (PDS) is a well-characterized small molecule that selectively binds to and stabilizes G4 structures. This stabilization can impede the activity of enzymes like telomerase and DNA polymerases, leading to telomere dysfunction, cell cycle arrest, and apoptosis in cancer cells.

Fluorescence Resonance Energy Transfer (FRET)-based assays are powerful tools for studying the interaction between ligands and G4s in a high-throughput manner.[1][2][3][4] These assays rely on the distance-dependent transfer of energy from a donor fluorophore to an acceptor fluorophore. In the context of G4 stabilization, a G4-forming oligonucleotide is dually labeled with a FRET pair. In the unfolded state, the fluorophores are far apart, resulting in a low FRET signal. Upon G4 formation and stabilization by a ligand like Pyridostatin, the ends of the oligonucleotide are brought into proximity, leading to an increase in the FRET signal. This principle is often utilized in a "FRET-melting" assay, where the increase in the melting temperature (Tm) of the G4 structure in the presence of the ligand indicates its stabilizing effect.

These application notes provide detailed protocols for utilizing FRET-based assays to screen and characterize the G4-stabilizing properties of this compound.

Data Presentation

The following tables summarize quantitative data on the G4 stabilization effects of Pyridostatin, as determined by FRET-melting assays from various studies. The change in melting temperature (ΔTm) is a direct measure of the ligand's ability to stabilize the G-quadruplex structure.

Table 1: Stabilization of Telomeric G-Quadruplex DNA by Pyridostatin Analogues

| Compound | ΔTm (°C) for H-Telo G4 at 1 µM |

| Pyridostatin (1) | >25 |

| Analogue 9 | >25 |

| Analogue 10 | >25 |

| Analogue 15 | >25 |

| Analogue 17 | >25 |

| Analogue 33 | >25 |

Data synthesized from studies on Pyridostatin analogues and their high stabilization potential for telomeric G-quadruplex DNA.

Table 2: Comparative FRET-Melting Assay Results for G4 Ligands

| G4-Forming Sequence | Ligand (Concentration) | ΔTm (°C) |

| F-21-T (Telomeric) | Pyridostatin (5 µM) | 22.5 |

| F-EBR1-T | Pyridostatin (5 µM) | 18.0 |

| F-SA3-T | Pyridostatin (5 µM) | 19.5 |

| F-SA5-T | Pyridostatin (5 µM) | 20.0 |

| F-mit6363-T | Pyridostatin (5 µM) | 17.5 |

| F-mit9438-T | Pyridostatin (5 µM) | 16.5 |

This table presents a comparison of Pyridostatin's stabilization effect across different G-quadruplex forming sequences.

Experimental Protocols

Protocol 1: FRET-Melting Assay for G4 Stabilization by Pyridostatin

This protocol details the steps to determine the G4-stabilizing effect of Pyridostatin by measuring the change in the melting temperature (ΔTm) of a dually labeled G4-forming oligonucleotide.

Materials and Reagents:

-

This compound (PDS): Stock solution in molecular biology grade water or DMSO.

-

Dually Labeled G4 Oligonucleotide: e.g., F21T (5'-FAM-d(G3[T2AG3]3)-TAMRA-3'), where FAM is the donor and TAMRA is the acceptor. Lyophilized powder to be reconstituted in molecular biology grade water. A common concentration for the oligonucleotide is 0.2 µM.

-

Assay Buffer: 10 mM Lithium cacodylate buffer (pH 7.2) supplemented with 100 mM KCl or NaCl. The choice of cation is crucial as it affects G4 topology.

-

Molecular Biology Grade Water: For dilutions.

-

Real-Time PCR Instrument or a Fluorometer with a Temperature Control Unit: Capable of monitoring FAM fluorescence.

-

Optical Plates: 96- or 384-well plates compatible with the instrument.

Procedure:

-

Oligonucleotide Annealing:

-

Prepare a solution of the dually labeled G4 oligonucleotide at a final concentration of 0.2 µM in the assay buffer.

-

To ensure proper folding into the G4 structure, heat the solution to 95°C for 5 minutes and then allow it to cool slowly to room temperature overnight.

-

-

Preparation of Pyridostatin Dilutions:

-

Prepare a series of dilutions of the Pyridostatin stock solution in the assay buffer. A typical final concentration range to test is 0.1 µM to 10 µM. Prepare a "no ligand" control with only the assay buffer.

-

-

Assay Setup:

-

In a 96- or 384-well optical plate, add the annealed G4 oligonucleotide solution.

-

Add the different concentrations of Pyridostatin to the respective wells. Include the "no ligand" control.

-

The final volume in each well should be consistent (e.g., 20-50 µL).

-

Incubate the plate at room temperature for at least 1 hour to allow for ligand binding to reach equilibrium.

-

-

FRET-Melting Analysis:

-

Place the plate in the real-time PCR instrument or fluorometer.

-

Set the instrument to monitor the fluorescence of the donor (FAM; excitation ~490 nm, emission ~520 nm).

-

Program a temperature gradient from room temperature (e.g., 25°C) to 95°C, with a ramp rate of 1°C/minute.

-

Collect fluorescence readings at each degree Celsius increment.

-

-

Data Analysis:

-

Plot the normalized fluorescence intensity as a function of temperature.

-

The melting temperature (Tm) is the temperature at which 50% of the G4 structures are unfolded, which corresponds to the midpoint of the transition in the melting curve.

-

Determine the Tm for the G4 oligonucleotide alone (no ligand control) and for each concentration of Pyridostatin.

-

Calculate the ΔTm by subtracting the Tm of the control from the Tm of the sample with Pyridostatin (ΔTm = Tm(PDS) - Tm(control)). A positive ΔTm indicates stabilization.

-

Protocol 2: High-Throughput Screening (HTS) FRET Assay for G4 Ligands

This protocol is adapted for screening a library of compounds, including Pyridostatin, for their ability to induce or stabilize G4 formation. This is an intensity-based assay rather than a melting curve analysis.

Materials and Reagents:

-

Same as Protocol 1, with the addition of a compound library.

-

Positive Control: A known G4 stabilizing agent or a high concentration of KCl (e.g., 100 mM final concentration) to induce G4 formation.

-

Negative Control: Assay buffer without the compound.

-

Multi-channel pipettes or automated liquid handling systems.

-

Plate reader with fluorescence intensity detection.

Procedure:

-

Assay Plate Preparation:

-

Using an automated liquid handler or multi-channel pipette, dispense the compounds from your library into a 384-well plate. Typically, a small volume (e.g., 0.2 µL) of a 1 mM stock in DMSO is used.

-

Designate wells for positive and negative controls. For negative controls, add the same volume of DMSO. For positive controls, add a known G4 stabilizer or will later add a high concentration of KCl.

-

-

Reagent Addition:

-

Prepare a solution of the dually labeled G4 oligonucleotide (e.g., 0.5 µM) in the assay buffer.

-

Dispense the oligonucleotide solution into all wells of the 384-well plate.

-

For the positive control wells, add a concentrated KCl solution to a final concentration of 100 mM.

-

-

Incubation:

-

Centrifuge the plate briefly to ensure all components are mixed.

-

Incubate the plate at room temperature for 30 minutes to 1 hour to allow for G4 formation and ligand binding.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity of the donor fluorophore (e.g., FAM at Ex: 490 nm, Em: 520 nm) using a plate reader.[5]

-

-

Data Analysis:

-

The stabilization of the G4 structure by a compound will bring the donor and acceptor closer, leading to quenching of the donor's fluorescence. Therefore, a decrease in fluorescence intensity compared to the negative control indicates a potential G4 stabilizing compound.

-

Calculate the percentage of fluorescence quenching for each compound relative to the controls. Compounds showing significant quenching can be selected for further validation using the FRET-melting assay (Protocol 1).

-

Mandatory Visualizations

Caption: Pyridostatin binding stabilizes the folded G-quadruplex structure.

Caption: Workflow for FRET-melting assay to assess G4 stabilization.

Caption: Cellular signaling pathway initiated by Pyridostatin-induced G4 stabilization.

References

- 1. pnas.org [pnas.org]

- 2. The G-quadruplex DNA stabilizing drug pyridostatin promotes DNA damage and downregulates transcription of Brca1 in neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. High-Throughput Screening of G-Quadruplex Ligands by FRET Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. High-Throughput Screening of G-Quadruplex Ligands by FRET Assay | Springer Nature Experiments [experiments.springernature.com]

- 5. High-Throughput Screening of G-Quadruplex Ligands by FRET Assay - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: In Vitro Transcription Assays Using Pyridostatin Trihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridostatin Trihydrochloride (PDS) is a synthetic small molecule that selectively binds to and stabilizes G-quadruplex (G4) structures in nucleic acids.[1][2] G-quadruplexes are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA, which have been shown to play significant roles in the regulation of gene expression, including transcription, replication, and telomere maintenance.[3] By stabilizing these G4 structures, Pyridostatin can modulate the transcription of various genes, making it a valuable tool for studying the biological functions of G-quadruplexes and a potential therapeutic agent.[3][4] These application notes provide detailed protocols for utilizing Pyridostatin in in vitro transcription assays to investigate its effects on gene expression.

Mechanism of Action

Pyridostatin exerts its effects by binding to G-quadruplex structures, which can form in promoter regions and gene bodies of various genes.[4] This stabilization of G4s can act as a steric hindrance to the transcriptional machinery, leading to a stall of RNA polymerase and a subsequent downregulation of gene transcription.[3] This mechanism has been implicated in the transcriptional repression of several proto-oncogenes and other genes critical for cell proliferation and survival, such as SRC and BRCA1.[1][3] Furthermore, the stabilization of G4 structures by Pyridostatin can lead to DNA damage and the activation of the DNA damage response (DDR) pathway, including the p53 signaling pathway.[5][6]

Data Presentation

The following tables summarize quantitative data from studies investigating the effects of Pyridostatin.

Table 1: Effect of Pyridostatin on BRCA1 Protein and mRNA Levels in Primary Neurons

| Treatment | Concentration (µM) | Incubation Time | BRCA1 Protein Level (Normalized to Actin) | Brca1 mRNA Level (Normalized to Tbp) | Reference |

| Vehicle (Control) | - | Overnight | 1.00 | 1.00 | [7] |

| Pyridostatin | 1 | Overnight | ~0.60 | - | [7] |

| Pyridostatin | 2 | Overnight | ~0.45 | ~0.65 | [7] |

| Pyridostatin | 5 | Overnight | ~0.40 | - | [7] |

Table 2: Cytotoxicity of Pyridostatin in HeLa Cells

| Treatment | Concentration (µM) | Incubation Time | Effect | Reference |

| Pyridostatin | 10 | 24 hours | Downregulation of 22 proteins, upregulation of 16 proteins | [8] |

Table 3: Effect of Pyridostatin on Gene Expression in HeLa Cells (qPCR)

| Gene | PDS Concentration (µM) | Incubation Time | Fold Change in Transcription Level | Reference |

| SUB1 | 10 | 24 hours | No significant effect | [6][9] |

| COL5A1 | 10 | 24 hours | No significant effect | [9] |